molecular formula C11H10FNO2 B3374611 Ethyl 2-cyano-2-(2-fluorophenyl)acetate CAS No. 102276-85-7

Ethyl 2-cyano-2-(2-fluorophenyl)acetate

Cat. No.: B3374611
CAS No.: 102276-85-7
M. Wt: 207.2 g/mol
InChI Key: CSTOKYOKTOJYOX-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(2-fluorophenyl)acetate: is an organic compound with the molecular formula C11H10FNO2. It is a derivative of cyanoacetic acid and features a fluorophenyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-(2-fluorophenyl)acetate can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 2-fluorobenzaldehyde in the presence of a base such as piperidine . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-cyano-2-(2-fluorophenyl)acetic acid.

    Reduction: 2-amino-2-(2-fluorophenyl)acetate.

Scientific Research Applications

Ethyl 2-cyano-2-(2-fluorophenyl)acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(2-fluorophenyl)acetate is primarily related to its ability to undergo nucleophilic substitution and other reactions. The cyano group acts as an electron-withdrawing group, enhancing the reactivity of the molecule towards nucleophiles. This property makes it a valuable intermediate in the synthesis of various bioactive compounds .

Comparison with Similar Compounds

    Ethyl cyanoacetate: Lacks the fluorophenyl group, making it less versatile in certain synthetic applications.

    Methyl 2-cyano-2-(2-fluorophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-cyano-2-(2-fluorophenyl)acetic acid: The carboxylic acid derivative of this compound.

Uniqueness: this compound is unique due to the presence of both the cyano and fluorophenyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in the synthesis of pharmaceuticals and other complex organic molecules .

Properties

IUPAC Name

ethyl 2-cyano-2-(2-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTOKYOKTOJYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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